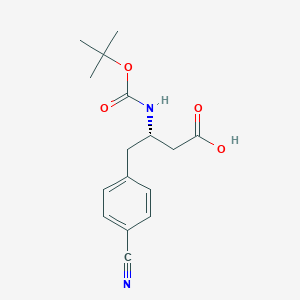

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid

Descripción general

Descripción

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, also known as (S)-4-cyano-3-((t-butoxycarbonyl)amino)butyric acid, is an organic compound used in a number of scientific research applications. It is a synthetic derivative of butyric acid, a short-chain fatty acid, and has been used in a variety of biochemical and physiological studies. It has been studied for its potential use in drug development, as well as its ability to act as a scaffold for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Catalytic and Environmental Applications

- The heteropoly acid H3PW12O40 is used as a highly efficient catalyst for N-tert-butoxycarbonylation of amines, including primary and secondary ones, with di-tert-butyl dicarbonate. This method is significant for its environmental benignity and the avoidance of competitive side products like isocyanates, ureas, and oxazolidinones. It's particularly noted for its application in the chemoselective N-Boc derivation of chiral a-amino alcohols and esters, which are resistant to racemization during peptide synthesis. The N-Boc moiety is crucial for its stability towards catalytic hydrogenation and its resistance to basic and nucleophilic attacks, making it ideal for the protection of amines during multifunctional target synthesis (Heydari et al., 2007).

Asymmetric Synthesis and Pharmaceutical Applications

- The asymmetric hydrogenation of enamine esters, using chiral ferrocenyl ligands in conjunction with [Rh(COD)Cl]2, has been employed to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This process is pivotal for the preparation of high-purity N-Boc amino esters, crucial in pharmaceutical synthesis. The methodology highlights the direct reduction and in situ protection of amino esters, providing an efficient route to obtain desired N-Boc amino esters with high enantiomeric excess, a critical factor in pharmaceutical ingredient synthesis (Kubryk & Hansen, 2006).

Peptide Synthesis and Protection Strategies

- A strategic approach for the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids like 2,3-l-diaminopropanoic acid (l-Dap) has been developed. The methodology involves using masked 2,3-diaminopropanols obtained via reductive amination of an aldehyde prepared from the commercial amino acid Nα-Fmoc-O-tert-butyl-d-serine. The preservation of chirality through all synthetic steps and the minimized need for chromatographic purifications highlight its utility in intricate peptide synthesis (Temperini et al., 2020).

Vibrational Spectroscopy and Chemical Analysis

- Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester has been conducted to expand the utility of the nitrile symmetric stretch vibration of this modified amino acid as a vibrational reporter of local environments. The research emphasizes the importance of solvent choice in cyanation reactions, impacting isotopic enrichment and chemical analysis accuracy (Bazewicz et al., 2011).

Propiedades

IUPAC Name |

(3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSGGQWSQPYJTQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148564 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid | |

CAS RN |

270065-89-9 | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)

![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)